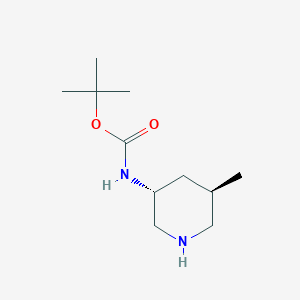

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

Description

Significance of Chiral Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the structural core of a vast array of biologically active molecules, including many essential medicines. hilarispublisher.com The specific three-dimensional arrangement of atoms, or stereochemistry, within these molecules is often critical to their biological function. This is due to the chiral nature of biological targets such as enzymes and receptors, which selectively interact with only one enantiomer (a non-superimposable mirror image) of a chiral drug. thieme-connect.com Consequently, the ability to synthesize enantiomerically pure nitrogen heterocycles is of paramount importance in medicinal chemistry. hilarispublisher.com

The stereoselective synthesis of these compounds allows for the development of drugs with improved potency, enhanced selectivity, and reduced side effects. thieme-connect.comspringernature.com By controlling the spatial arrangement of atoms, chemists can optimize the interaction of a molecule with its biological target, leading to more effective and safer pharmaceuticals. thieme-connect.com Furthermore, stereoselective synthesis provides access to complex molecular architectures that are difficult to obtain through other means, enabling the exploration of new chemical space in drug discovery. springernature.commdpi.com

Role of Piperidine (B6355638) Scaffolds as Chiral Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. thieme-connect.comresearchgate.netnih.gov Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry. thieme-connect.comresearchgate.net The introduction of chirality into the piperidine scaffold can significantly influence a molecule's properties, including its ability to bind to biological targets and its metabolic stability. thieme-connect.comthieme-connect.com

Chiral piperidine derivatives serve as versatile building blocks in the synthesis of complex drug molecules. thieme-connect.com They offer a rigid and defined three-dimensional structure that can be strategically modified to optimize pharmacological activity. mdpi.com The incorporation of chiral piperidine scaffolds can lead to improvements in:

Physicochemical Properties: Modulating factors like solubility and lipophilicity. thieme-connect.com

Biological Activity and Selectivity: Enhancing the potency and specificity for the intended target. thieme-connect.comthieme-connect.com

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.comthieme-connect.com

Overview of (3R,5R)-3-(Boc-amino)-5-methylpiperidine as a Key Chiral Intermediate

This compound is a prime example of a valuable chiral building block. The "3R,5R" designation specifies the absolute configuration at the two stereocenters on the piperidine ring. The "Boc-amino" group is a tert-butyloxycarbonyl-protected amine, a common protecting group strategy in organic synthesis that allows for the selective reaction of other functional groups on the molecule.

This specific stereoisomer is a key intermediate in the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. Its defined stereochemistry is crucial for ensuring the desired biological activity of the final product. The synthesis of such precisely substituted piperidines often involves multi-step sequences starting from readily available chiral precursors, such as L-glutamic acid, and employing stereoselective reactions to control the formation of the chiral centers. niscpr.res.in

The utility of this compound and its analogues lies in their ability to be incorporated into larger molecules, imparting specific conformational constraints and stereochemical information that are essential for potent and selective biological activity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Design Principles for 3r,5r 3 Boc Amino 5 Methylpiperidine Scaffolds

Identification of Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For (3R,5R)-3-(Boc-amino)-5-methylpiperidine, several strategic disconnections can be envisioned, primarily focusing on the formation of the piperidine (B6355638) ring and the installation of its stereocenters.

The most common approaches involve either forming the heterocyclic ring through cyclization of an acyclic precursor or by modifying a pre-existing cyclic system. Key disconnections include:

C-N Bond Disconnections: This is a classical and widely used strategy for forming heterocyclic rings. Breaking one of the C-N bonds in the piperidine ring leads back to a 6-aminohexanal or 6-aminohexanone derivative, which can cyclize via intramolecular reductive amination. A double C-N disconnection points towards precursors suitable for reactions like intramolecular amination of dihalides or ditosylates. beilstein-journals.orgresearchgate.net

Pyridine (B92270) Reduction Strategy: A powerful disconnection involves viewing the cis-3,5-disubstituted piperidine as the product of a stereoselective reduction of a corresponding 3-amino-5-methylpyridine derivative. This functional group interconversion (FGI) approach simplifies the problem of stereocontrol into a single, well-studied catalytic hydrogenation step. nih.gov This is often a highly efficient strategy as it builds the core scaffold and sets both stereocenters simultaneously.

Functional Group Interconversion (FGI) at C3: Another retrosynthetic pathway involves disconnecting the C3-N bond of the Boc-amino group. This leads back to a precursor such as (R)-5-methylpiperidin-3-one. The synthesis would then depend on a stereoselective introduction of the amino group, for instance, through reductive amination with a chiral auxiliary or a stereoselective enzymatic process.

The following table summarizes these primary retrosynthetic disconnections and the resulting precursor types.

| Disconnection Strategy | Bond(s) Broken | Precursor Type | Subsequent Key Transformation(s) |

| Intramolecular Cyclization | One or two ring C-N bonds | Acyclic δ-amino aldehyde/ketone or 1,5-dihalo/ditosyl amine | Intramolecular reductive amination or nucleophilic substitution |

| Heteroaromatic Reduction | C=C and C=N bonds of a pyridine ring (FGI) | Substituted Pyridine (e.g., Boc-protected 3-amino-5-methylpyridine) | Stereoselective catalytic hydrogenation |

| C3 Functionalization | C3-N bond of the amino group (FGI) | Chiral Piperidone (e.g., (R)-5-methylpiperidin-3-one) | Stereoselective reductive amination or amination |

Strategic Analysis of Precursor Selection

The choice of starting material is paramount and is dictated by the chosen retrosynthetic strategy. The primary goal is to secure the (3R,5R) stereochemistry in an efficient and predictable manner.

Chiral Pool Starting Materials

An effective strategy involves using readily available, enantiomerically pure natural products as starting materials. This "chiral pool" approach embeds the required stereochemistry from the outset. L-glutamic acid, for example, can serve as a precursor for 3-amino substituted piperidines. researchgate.net A typical synthesis involves protecting the amine, reducing both carboxylic acids to alcohols, converting the diol into a suitable leaving group (e.g., ditosylate), and subsequent cyclization with an appropriate nitrogen source to form the piperidine ring. researchgate.net Similarly, amino acids like D-lysine can be precursors for related 3-aminopiperidines. researchgate.net While reliable for stereocontrol, these routes can be linear and require multiple steps of functional group manipulation.

Heterocyclic Precursors

The use of substituted pyridines as precursors is a highly attractive and atom-economical approach. The synthesis of a related (3R, 5S)-3,5-diaminopiperidine derivative highlights the power of this method, where a di-Boc-protected 3,5-diaminopyridine is hydrogenated using a rhodium-on-carbon catalyst to yield the desired cis-piperidine. nih.gov For the target molecule, a route commencing from 3-amino-5-methylpyridine would be ideal. After protection of the amino group, the critical step is the diastereoselective hydrogenation of the pyridine ring to establish the cis relationship between the C3 and C5 substituents. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high diastereoselectivity.

| Catalyst System | Typical Conditions | Expected Outcome |

| Rh/C | Acetic Acid/Methanol, High Pressure H₂ | High cis-diastereoselectivity |

| PtO₂ (Adams' catalyst) | Acidic media (e.g., HCl, AcOH) | Good to excellent cis-selectivity |

| Ru-based catalysts | Varies (e.g., RuCl₃·xH₂O with H₃N-BH₃) | Effective for pyridine reduction, selectivity can vary |

This table presents generalized findings for substituted pyridine reductions; specific outcomes depend on the exact substrate and conditions. nih.govorganic-chemistry.org

Acyclic Precursors and Intramolecular Cyclization

Synthesizing the piperidine ring from an acyclic precursor offers flexibility but poses challenges in controlling the two stereocenters. The strategy relies on creating a linear chain containing all the necessary atoms and then inducing ring closure. nih.gov For this compound, this would require an acyclic precursor with the stereocenters already established. This can be achieved through asymmetric reactions on an achiral substrate or by starting from a smaller chiral fragment and extending the chain. Key cyclization methods include intramolecular aza-Michael reactions, reductive aminations, and radical cyclizations. nih.govbeilstein-journals.org

Convergence and Efficiency in Synthetic Route Design

An ideal synthetic route maximizes efficiency by minimizing the number of steps (step economy), maximizing the incorporation of atoms from reactants into the final product (atom economy), and, where possible, using a convergent design.

Convergence and Step Economy

For a molecule like this compound, the pyridine hydrogenation strategy can be considered highly efficient and step-economical, though not strictly convergent in the classical sense. It rapidly generates molecular complexity by forming the saturated heterocyclic core and setting two stereocenters in a single catalytic step from a planar, aromatic precursor. This contrasts sharply with a potentially long, linear synthesis starting from a chiral pool amino acid. researchgate.net

Stereochemical Control

The central challenge in synthesizing this target is the precise control of the (3R,5R) configuration. The chosen strategy directly impacts how this is achieved:

Substrate-Controlled Synthesis: As seen in the chiral pool approach, the stereochemistry is inherent to the starting material. The synthetic sequence must be designed to proceed without epimerization of the existing chiral centers.

Reagent-Controlled Synthesis: This involves using a chiral catalyst or auxiliary to induce stereoselectivity. For instance, an asymmetric hydrogenation of a tetrahydropyridine intermediate derived from a pyridine precursor could, in principle, provide enantiocontrol. Chemo-enzymatic methods, using enzymes like amine oxidases and reductases, are also emerging as powerful tools for the asymmetric synthesis of chiral piperidines from tetrahydropyridine precursors. nih.gov

Diastereoselective Synthesis: The hydrogenation of a 3,5-disubstituted pyridine is a diastereoselective process. The pre-existing substituents on the ring direct the incoming hydrogen to one face of the molecule, typically resulting in the thermodynamically more stable cis-product. nih.gov This method is powerful for setting the relative stereochemistry. Obtaining the correct enantiomer then relies on starting with an enantiopure precursor or resolving a racemic mixture.

Advanced Characterization and Analytical Methodologies in Support of Synthesis

Spectroscopic Techniques for Structural Elucidation

Comprehensive spectroscopic analysis is fundamental to confirm the chemical structure of (3R,5R)-3-(Boc-amino)-5-methylpiperidine, a compound with the molecular formula C₁₁H₂₂N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through ¹H, ¹³C, and ¹⁵N NMR, the connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the protons on the piperidine (B6355638) ring, the methyl group, and the tert-butoxycarbonyl (Boc) protecting group. The protons on the piperidine ring would appear as a series of multiplets in the upfield region, with their specific chemical shifts and coupling constants being highly dependent on their axial or equatorial orientation. The methyl group protons would present as a doublet due to coupling with the adjacent methine proton. The nine equivalent protons of the Boc group would give rise to a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the methyl group carbon. The chemical shifts of the piperidine ring carbons provide valuable information about the substitution pattern and stereochemistry.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the two nitrogen atoms in the molecule. The Boc-protected nitrogen would have a distinct chemical shift compared to the secondary amine nitrogen of the piperidine ring.

Expected NMR Data Summary:

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| Piperidine CH₂ | 1.0 - 3.2 (m) | 30 - 55 |

| Piperidine CH-NHBoc | 3.5 - 4.0 (m, 1H) | 45 - 55 |

| Piperidine CH-CH₃ | 1.5 - 2.0 (m, 1H) | 30 - 40 |

| Piperidine NH | 1.5 - 2.5 (br s, 1H) | N/A |

| CH₃ | ~0.9 (d, 3H) | ~18.0 |

| Boc C=O | N/A | ~155.0 |

| Boc C(CH₃)₃ | N/A | ~79.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are typically used. HRMS provides a precise mass measurement, allowing for the confirmation of the molecular formula C₁₁H₂₂N₂O₂ by comparing the calculated exact mass with the experimentally determined value. This technique is crucial for verifying the identity of the synthesized compound and ensuring the absence of unexpected byproducts.

Chiral Purity Determination

Given the stereogenic centers at the C3 and C5 positions of the piperidine ring, establishing the chiral purity of this compound is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds. For N-Boc protected amines that may lack a strong chromophore for UV detection, derivatization with a UV-active agent is a common strategy to enhance detection sensitivity. Alternatively, the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

The separation of the stereoisomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral molecules, including Boc-protected amines. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the (3R,5R) diastereomer from its other stereoisomers, namely (3S,5S), (3R,5S), and (3S,5R). The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can be accurately quantified by integrating the peak areas of the respective isomers in the chromatogram.

In-situ Reaction Monitoring and Kinetic Studies (e.g., ReactIR™ Spectroscopy)

Modern process development relies heavily on in-situ analytical techniques to monitor reaction progress in real-time, providing valuable kinetic and mechanistic information. ReactIR™, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for this purpose.

In the synthesis of this compound, ReactIR™ can be employed to monitor key reaction steps, such as the introduction of the Boc protecting group onto the 3-amino-5-methylpiperidine precursor. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be continuously recorded.

The formation of the carbamate (B1207046) linkage during the Boc-protection step can be followed by monitoring the appearance of the characteristic carbonyl (C=O) stretching vibration of the Boc group, typically observed in the region of 1680-1700 cm⁻¹. Simultaneously, the disappearance of reactant-specific vibrational bands can be tracked. This real-time data allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction parameters such as temperature, reagent addition rates, and reaction time. The kinetic profiles generated from ReactIR™ data are invaluable for ensuring reaction efficiency, safety, and reproducibility.

Theoretical and Computational Studies of Piperidine Stereochemistry and Reactivity

Conformational Analysis of Substituted Piperidines

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing nitrogen, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents significantly influences the ring's conformational preferences. The interplay of steric and stereoelectronic effects dictates the equilibrium between different chair, boat, and twist-boat conformations.

For substituted piperidines, the relative energies of conformers are determined by the axial or equatorial positioning of the substituents. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents. In the case of (3R,5R)-3-(Boc-amino)-5-methylpiperidine, both the Boc-amino and methyl groups at the C3 and C5 positions would ideally occupy equatorial positions in the most stable chair conformation to minimize steric hindrance.

The protonation state of the nitrogen also dramatically affects conformational energies. For piperidines with polar 4-substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer by 0.7-0.8 kcal/mol, sometimes even reversing the conformational preference from equatorial to axial nih.gov. This is attributed to electrostatic interactions between the protonated nitrogen and the substituent nih.gov.

Table 1: Factors Influencing Conformational Preferences in Substituted Piperidines

| Factor | Description | Example Effect |

| 1,3-Diaxial Interactions | Steric repulsion between axial substituents on the same side of the ring. | A methyl group generally prefers an equatorial position to avoid clashes with axial hydrogens. |

| A1,3 Strain (Allylic Strain) | Strain involving a substituent on an sp2 carbon and an adjacent sp3 carbon. In N-acylpiperidines, this can favor an axial C2 substituent. nih.gov | In N-Boc 2-methyl piperidine, the lowest energy conformation has an axial 2-methyl group to avoid strain with the Boc group. rsc.org |

| Gauche Interactions | Steric interactions between substituents on adjacent carbons. | Minimized in the chair conformation compared to boat or skew-boat forms. |

| Electrostatic Interactions | Attractive or repulsive forces between polar groups. | Protonation of the piperidine nitrogen can stabilize an axial polar substituent at C4. nih.gov |

| Solvation Effects | The polarity of the solvent can influence the conformational equilibrium, especially for polar molecules. | Computational models often use a polarizable continuum model (PCM) to account for solvent effects on conformer stability. researchgate.net |

Stereoelectronic Effects on Piperidine Reactivity and Selectivity

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects are crucial for understanding the structure, stability, and reactivity of piperidine systems.

One of the most significant stereoelectronic effects in heterocycles is the anomeric effect . It describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to favor an axial position, contrary to what would be predicted by steric considerations alone. wikipedia.orgscripps.edu This preference is generally explained by a stabilizing hyperconjugative interaction, where a lone pair on the ring heteroatom (the donor) donates electron density into the antibonding (σ*) orbital of the C-substituent bond (the acceptor). wikipedia.orgresearchgate.netnih.gov For this interaction to be maximal, the orbitals must be anti-periplanar, a condition perfectly met when the substituent is axial.

In piperidine derivatives, the nitrogen lone pair can act as the electron donor. For example, in 2-substituted piperidines, the nN → σ*C-X (where X is an electronegative substituent) interaction stabilizes the axial conformer. nih.gov However, the magnitude of this effect can be modulated by other factors, including steric repulsion and the presence of other substituents. nih.gov In some cases, such as in gas-phase 2-hydroxypiperidine, a "reverse anomeric effect" is observed where the equatorial conformer is preferred despite the potential for a stabilizing hyperconjugative interaction in the axial form. researchgate.netnih.gov

These effects also influence the chemical properties of the molecule. For instance, the basicity of hydroxylated piperidines is dependent on the stereochemistry of the hydroxyl group. An equatorial OH group at the 3-position makes the piperidine significantly more acidic (by 0.8 pKa units) than its axial counterpart, an observation attributed to differences in charge-dipole interactions. nih.gov This demonstrates that the orientation of orbitals directly impacts reactivity and physical properties. nih.govbeilstein-journals.org

Transition State Modeling in Asymmetric Transformations

Computational modeling of transition states is an invaluable tool for understanding and predicting the outcomes of asymmetric reactions involving piperidines. By calculating the energies of various possible transition state structures, chemists can rationalize the observed stereoselectivity and design more effective catalysts and reactions.

For example, in the asymmetric C-alkylation of chiral enamines derived from piperidides, DFT calculations have been used to model the transition states leading to the major and minor enantiomers. nih.gov These models revealed that the observed stereoselectivity arises from a preferred conformation of the piperidine ring that places a C-6 alkyl substituent in an axial position due to A1,3 strain. The electrophile then attacks preferentially from the less sterically hindered face. nih.gov The calculations were in close agreement with experimental results, correctly predicting how changes to the substituents would enhance asymmetric induction. nih.gov

In the enantioselective synthesis of functionalized piperidines via chiral phosphoric acid-catalyzed cyclization, computational studies identified an unexpected transacetalization/SN2'-like pathway as being more energetically favorable than the initially proposed mechanism. umich.edu This highlights the power of transition state modeling to uncover novel mechanistic pathways and refine our understanding of complex transformations. These models can account for subtle non-covalent interactions, such as hydrogen bonding, which can be critical for stabilizing a particular transition state and controlling stereoselectivity. nih.gov

Density Functional Theory (DFT) Applications in Piperidine Systems

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecular systems, including piperidine derivatives. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or 6-311G**), can accurately predict a wide range of properties. nih.govnih.gov

Applications of DFT in the study of piperidines include:

Geometric Optimization: Determining the lowest-energy conformations of complex molecules like N-BOC-protected piperidones and comparing them with experimental data from NMR. researchgate.net

Thermochemical Properties: Calculating heats of formation for piperidine compounds through the use of isodesmic reactions, which helps in assessing their thermal stability. nih.gov

Electronic Properties: Analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity. researchgate.netresearchgate.net The energies and distributions of these frontier orbitals provide insights into where a molecule is likely to act as a nucleophile or an electrophile.

Spectroscopic Analysis: Reproducing experimental SERS (Surface-Enhanced Raman Scattering) spectra of piperidine by modeling its interaction with silver clusters, which helps to identify the nature of the adsorbed species. mdpi.com

Mechanistic Studies: As discussed previously, DFT is instrumental in mapping reaction pathways and calculating the energies of transition states to explain the origins of stereoselectivity in asymmetric synthesis. nih.govumich.edu

Table 2: Representative DFT Functionals and Basis Sets in Piperidine Studies

| Study Type | DFT Functional | Basis Set | Application | Reference |

| Asymmetric Induction | B3LYP | 6-31G(d) | Modeling transition states in alkylation reactions. | nih.gov |

| Thermochemistry | B3LYP | 6-311G** | Predicting heats of formation and bond dissociation energies. | nih.gov |

| Conformational Analysis | B3LYP | 6-311++G(d,p) | Investigating the anomeric effect and hyperconjugative aromaticity. | rsc.org |

| Spectroscopic Properties | B3LYP | LanL2DZ | Calculating geometries and reproducing SERS spectra. | mdpi.com |

Principles of Asymmetric Induction and Chiral Recognition

Asymmetric induction is the process by which a chiral element in a molecule influences the creation of a new chiral center, leading to an unequal formation of stereoisomers. youtube.com In the synthesis of complex molecules like this compound, controlling stereochemistry is paramount, and this is achieved by leveraging the principles of asymmetric induction.

There are several strategies for achieving asymmetric induction in the synthesis of chiral piperidines:

Substrate Control: A pre-existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. This is often seen in ring-closing reactions where the conformation of the acyclic precursor, influenced by existing chiral centers, determines the facial selectivity of the cyclization.

Reagent Control: A chiral reagent is used to differentiate between enantiotopic faces or groups of a prochiral substrate. For example, the asymmetric reduction of a ketone using a chiral reducing agent like an oxazaborolidine can produce a specific enantiomer of the resulting alcohol. researchgate.net

Catalyst Control: A chiral catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through diastereomeric transition states of different energies. youtube.com This is one of the most powerful methods for asymmetric synthesis. Chiral phosphoric acids, for instance, have been used as catalysts in the asymmetric intramolecular aza-Michael cyclization to produce enantioenriched piperidines. whiterose.ac.uk Similarly, rhodium complexes with chiral ligands are effective for the asymmetric carbometalation of dihydropyridines, providing access to a wide variety of enantioenriched 3-piperidines. acs.org

Chiral recognition is the ability of a chiral entity (e.g., a catalyst or a biological receptor) to distinguish between the enantiomers of another chiral compound. This is the fundamental principle behind enantioselective catalysis. The chiral catalyst forms a complex with the substrate, and the differing non-covalent interactions (steric, electronic, hydrogen bonding) in the diastereomeric transition states lead to a difference in activation energies, resulting in the preferential formation of one enantiomer. youtube.com

Applications of 3r,5r 3 Boc Amino 5 Methylpiperidine and Its Derivatives in Complex Molecule Synthesis

Role as Chiral Building Blocks in Pharmaceutical Intermediate Synthesis

The 3-aminopiperidine motif is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs. researchgate.net The tert-butyloxycarbonyl (Boc) protecting group on the amine of (3R,5R)-3-(Boc-amino)-5-methylpiperidine allows for selective reactions at other positions of the molecule before the amine is deprotected for subsequent coupling reactions. This strategic protection is fundamental to its utility in the multi-step synthesis of pharmaceutical intermediates.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that is a key target for the treatment of type 2 diabetes. oatext.comresearchgate.net The inhibition of DPP-IV prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which enhances insulin secretion in a glucose-dependent manner. oatext.comresearchgate.net Many potent DPP-IV inhibitors incorporate a chiral aminopiperidine ring to interact with the active site of the enzyme.

Optically active 3-aminopiperidine is a core component of several established DPP-IV inhibitors, including Alogliptin and Trelagliptin. researchgate.net The synthesis of these inhibitors often relies on chiral building blocks like (R)-3-(Boc-amino)piperidine, which serves as a crucial intermediate. researchgate.netgoogle.com While the broader class of 3-aminopiperidines is central to the development of DPP-IV inhibitors, specific synthetic routes detailing the incorporation of the this compound isomer are less commonly documented in widely available literature. However, the established importance of this scaffold suggests the potential for its derivatives in creating novel DPP-IV inhibitors with modulated potency, selectivity, and pharmacokinetic profiles.

Arginase (ARG) is an enzyme that plays a role in various physiological and pathological processes, and its inhibition has therapeutic potential in cardiovascular and inflammatory diseases. The development of potent and selective arginase inhibitors is an active area of research. Certain classes of arginase inhibitors feature a piperidine (B6355638) ring in their structure, which is designed to interact with the enzyme's active site. For example, some inhibitors incorporate a piperidine ring linked to a quaternary amino acid center. nih.gov While various substituted piperidine derivatives have been explored in the synthesis of these inhibitors, the specific use of this compound as a direct precursor is not extensively detailed in the surveyed literature.

Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs developed for the treatment of migraine. nih.gov The molecular architecture of these antagonists is complex, often featuring heterocyclic cores designed to block the CGRP receptor. For instance, the clinical candidate MK-0974 (Telcagepant) was developed from a lead structure containing a (3R)-amino-(6S)-phenylcaprolactam core and incorporates a piperidine-1-carboxamide moiety. nih.gov This highlights the significance of chiral amine-bearing cyclic structures in achieving potent antagonism at the CGRP receptor. The this compound scaffold represents a potential building block for novel CGRP antagonists, where the specific stereochemistry and substitution pattern could influence binding affinity and pharmacological properties.

The transcriptional repressor B-cell lymphoma 6 (BCL6) is an oncogenic driver in certain lymphoid malignancies, making it an attractive target for therapeutic intervention. acs.org One advanced therapeutic strategy involves the development of BCL6 degraders, which are molecules that induce the targeted destruction of the BCL6 protein. Research in this area has revealed a sharp structure-activity relationship (SAR) concerning the stereochemistry of a substituted piperidine ring within the degrader molecule. acs.orgnih.gov

Specifically, the diastereomers of 3-hydroxy-5-methyl piperidine were investigated for their ability to induce BCL6 degradation. The cis-(3R,5S) piperidine isomer was found to be the most potent, leading to complete degradation of BCL6 at sub-nanomolar concentrations. acs.orgnih.gov In contrast, the other three diastereomers, including the trans-(3R,5R) isomer, were found to be non-degraders, despite exhibiting similar binding affinity to BCL6. acs.org This finding underscores the critical importance of precise stereochemical configuration for inducing protein degradation. This compound can serve as a direct precursor to the corresponding amine and subsequently the hydroxyl-containing intermediates needed to synthesize and evaluate these trans-isomers.

| Diastereomer | Configuration | BCL6 Degradation Activity |

| CCT373566 | (3R,5S) | Potent Degrader |

| CCT373567 | (3S,5R) | Non-Degrader |

| trans-isomer | (3R,5R) | Non-Degrader |

| trans-isomer | (3S,5S) | Non-Degrader |

This table summarizes the degradation activity of different 3-hydroxy-5-methyl piperidine diastereoisomers as reported in the development of BCL6 degraders. acs.orgnih.gov

Checkpoint kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with chemotherapy. nih.gov The development of potent and selective CHK1 inhibitors has led to the exploration of various heterocyclic scaffolds. Several advanced CHK1 inhibitors incorporate substituted piperidine rings to optimize potency and pharmacokinetic properties. For example, the potent inhibitor (R)-17 features a (R)-piperidin-3-yloxy moiety, demonstrating the utility of chiral 3-substituted piperidines in this context. nih.gov The this compound building block provides a synthetically versatile platform for accessing novel analogues in this class, allowing for systematic exploration of the structure-activity relationship at the piperidine core.

Formation of Other Biologically Relevant Heterocycles

Beyond its direct incorporation into pharmaceutical scaffolds, this compound and related protected piperidines are valuable starting materials for the synthesis of other complex heterocyclic systems. The piperidine ring can be used as a foundation upon which other rings are constructed.

One such application is in the synthesis of substituted pyrazoles. A general synthetic strategy involves converting N-Boc-piperidine-3-carboxylic acids into corresponding β-keto esters. These intermediates are then treated with N,N-dimethylformamide dimethyl acetal to form a β-enamino diketone, which can subsequently be cyclized by reacting with various substituted hydrazines. nih.gov This reaction sequence yields N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acid building blocks. nih.gov This methodology allows the chiral piperidine scaffold to be fused or linked to a pyrazole ring system, creating diverse structures for screening in drug discovery programs.

Pyrazole-Containing Heterocyclic Amino Acids

While direct synthesis of pyrazole-containing heterocyclic amino acids from this compound is not explicitly detailed in the reviewed literature, a general and effective methodology for the synthesis of analogous N-Boc-piperidinyl-1H-pyrazole-4-carboxylates can be readily adapted. This synthetic strategy commences with the corresponding N-Boc protected piperidine acid, which serves as the precursor to a β-keto ester.

The initial step involves the conversion of an N-Boc protected piperidine carboxylic acid into a more reactive species, such as a Meldrum's acid adduct. This is typically achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Subsequent methanolysis of this intermediate yields the desired β-keto ester.

This β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a β-enamino diketone. The final and crucial step in the formation of the pyrazole ring is the condensation of this β-enamino diketone with a hydrazine derivative. The reaction with hydrazine hydrate leads to the formation of a tautomeric NH-pyrazole, which can exist in two isomeric forms.

The general reaction scheme is presented below:

| Step | Reactants | Reagents | Product |

| 1 | N-Boc-piperidine carboxylic acid | Meldrum's acid, EDC·HCl, DMAP | Meldrum's acid adduct |

| 2 | Meldrum's acid adduct | Methanol | β-keto ester |

| 3 | β-keto ester | DMF-DMA | β-enamino diketone |

| 4 | β-enamino diketone | Hydrazine hydrate | Tautomeric NH-pyrazole |

This synthetic route provides a versatile platform for the creation of a library of pyrazole-containing heterocyclic amino acids with the embedded (3R,5R)-5-methylpiperidine scaffold, which can be valuable for drug discovery and development.

Synthesis of Bicyclic Piperidine Derivatives

A hypothetical synthetic pathway could commence with the deprotection of the Boc group on the 3-amino substituent under acidic conditions, yielding the free 3-amino-5-methylpiperidine. The piperidine nitrogen could then be selectively alkylated with a suitable electrophile containing a latent functional group, for instance, a haloalkyl chain.

Subsequently, the 3-amino group can be acylated with a reagent that introduces a second reactive moiety, such as an α,β-unsaturated ester. The final step would involve an intramolecular cyclization, for example, a Michael addition of the piperidine nitrogen onto the unsaturated ester, to construct the second ring and form the bicyclic piperidine derivative.

The proposed synthetic sequence is outlined in the table below:

| Step | Starting Material | Reagents/Reaction | Intermediate/Product |

| 1 | This compound | Acid (e.g., TFA) | (3R,5R)-3-amino-5-methylpiperidine |

| 2 | (3R,5R)-3-amino-5-methylpiperidine | Haloalkyl electrophile | N-alkylated piperidine |

| 3 | N-alkylated piperidine | Acylating agent (e.g., acryloyl chloride) | N-acylated piperidine |

| 4 | N-acylated piperidine | Base | Bicyclic piperidine derivative |

This strategy allows for the construction of a variety of fused bicyclic systems, with the size of the second ring being determined by the length of the alkyl chain introduced in the N-alkylation step.

Derivatization Strategies for Functionalization and Diversification

The synthetic utility of this compound is significantly enhanced by the diverse range of chemical transformations that can be performed on its functional groups. These derivatization strategies allow for the introduction of a wide array of substituents, leading to the creation of novel and structurally diverse molecules.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid generated during the reaction. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), provides another mild and efficient method for N-alkylation.

N-Acylation: Acylation of the piperidine nitrogen is readily achieved using acylating agents such as acyl chlorides or acid anhydrides. Amide bond coupling reagents, including EDC/HOBt or HATU, can also be employed to couple carboxylic acids to the piperidine nitrogen, forming an amide linkage. This approach is particularly useful for introducing more complex and functionalized acyl groups.

A summary of common N-alkylation and N-acylation reactions is provided below:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, base | Alkyl group |

| Reductive Amination | Aldehyde/ketone, reducing agent | Substituted alkyl group |

| N-Acylation | Acyl chloride/anhydride, base | Acyl group |

| Amide Coupling | Carboxylic acid, coupling agent | Amide |

Further Amino Group Transformations

The Boc-protected amino group at the 3-position of the piperidine ring offers a handle for a variety of chemical modifications. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Once deprotected, the resulting primary amine can undergo a plethora of transformations, allowing for extensive diversification of the molecular scaffold. These transformations include, but are not limited to:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are summarized in the following table:

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acyl chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

The ability to selectively deprotect and derivatize the 3-amino group provides a powerful tool for the synthesis of libraries of compounds with diverse functionalities, which is of great interest in medicinal chemistry and drug discovery.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure piperidines remains a significant challenge. Future research will prioritize the development of novel synthetic routes that are not only efficient and stereoselective but also sustainable and scalable. A key trend is the move away from classical, often harsh hydrogenation conditions towards more sophisticated catalytic methods. nih.gov

Emerging strategies include:

Modular Approaches: "Annulation" strategies, where rings are constructed from smaller, readily available achiral or racemic precursors, are gaining prominence. researchgate.net These methods offer high flexibility, allowing for the rapid generation of diverse piperidine (B6355638) derivatives. For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, representing a highly flexible [5+1] cycloaddition approach. nih.gov

Hydrogenation of Pyridine (B92270) Derivatives: While the hydrogenation of pyridines is a common route to piperidines, future efforts will focus on achieving high stereoselectivity under milder conditions. nih.gov This includes the use of advanced heterogeneous catalysts and non-metal alternatives to overcome the limitations of traditional methods, which often require high temperatures and pressures. nih.gov

Biosynthesis-Inspired Strategies: Mimicking nature's synthetic pathways offers a powerful approach. Researchers are developing methods inspired by the biosynthesis of piperidine alkaloids, where key intermediates like Δ¹-piperideine are used to construct multisubstituted chiral piperidines through reactions like the vinylogous Mannich reaction. rsc.org

Table 1: Comparison of Modern Asymmetric Synthetic Strategies for Piperidines

| Methodology | Key Features | Advantages | Representative Catalyst/System |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of substituted pyridines or pyridiniums. | Direct route from common starting materials. | Iridium(I) with P,N-ligands, Raney-Ni, Boron ions with hydrosilanes. nih.gov |

| [5+1] Annulation | Sequential gold-catalyzed cyclization and rearrangement. | High modularity, excellent diastereoselectivity, forms N-unsubstituted piperidines. nih.gov | PPh₃AuNTf₂ with MeSO₃H. nih.gov |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis on activated pyridines. | Precise stereochemical control, useful for synthesizing drug precursors. acs.org | 6-HDNO (amine oxidase) / EneIRED (ene imine reductase). acs.org |

| Rh-catalyzed Carbometalation | Asymmetric reductive Heck reaction on dihydropyridines. | Access to enantioenriched 3-substituted piperidines from pyridine and boronic acids. snnu.edu.cnacs.org | Rhodium catalysts. snnu.edu.cnacs.org |

Chemo- and Enantioselective Transformations of Piperidine Scaffolds

Beyond the initial synthesis of the piperidine ring, future research will heavily invest in methods for its subsequent functionalization. The ability to perform chemo- and enantioselective transformations on a pre-existing, complex piperidine scaffold like (3R,5R)-3-(Boc-amino)-5-methylpiperidine is crucial for late-stage diversification in drug discovery programs.

Key areas of development include:

Catalytic C-H Amination/Cyclization: Radical-mediated processes are emerging as powerful tools for forming new bonds within the piperidine structure. nih.gov For example, cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines, though controlling competitive side reactions remains an area for improvement. nih.gov

Rhodium(II)-Catalyzed Reactions: The reactivity of α-diazocarbonyl piperidine scaffolds with various Rh(II) catalysts can be controlled to achieve specific chemical transformations. nih.gov Depending on the catalyst and reaction conditions, outcomes can range from nitrogen ylide intermediate formation to aromatic substitution, demonstrating the potential for highly chemoselective modifications. nih.gov

Oxidative Amination: The difunctionalization of a double bond with simultaneous N-heterocycle formation is an efficient way to build complexity. Gold(I) and Palladium catalysts have been used for the oxidative amination of non-activated alkenes to form substituted piperidines, a method that will likely be refined for greater enantioselectivity. nih.gov

Table 2: Examples of Chemo- and Enantioselective Transformations

| Transformation Type | Description | Catalyst System | Potential Application |

|---|---|---|---|

| Oxidative Amination | Difunctionalization of alkenes to form substituted piperidines. | Gold(I) complex with an iodine(III) oxidizing agent. nih.gov | Introduction of new functional groups onto the piperidine ring. |

| α-Diazocarbonyl Chemistry | Chemoselective reactions leading to dimerization, ylide formation, or aromatic substitution. | Various Rhodium(II) catalysts. nih.gov | Creation of complex fused or bridged ring systems from a piperidine core. |

| Radical-Mediated Cyclization | Intramolecular cyclization of precursors to form the piperidine ring. | Cobalt(II) catalysts, Triethylborane. nih.gov | Synthesis of poly-substituted or fused piperidine structures. |

Exploration of New Catalytic Systems for Stereoselective Synthesis

The catalyst is at the heart of stereoselective synthesis. A major thrust of future research is the discovery and optimization of new catalytic systems that offer higher efficiency, broader substrate scope, and better control over stereochemistry.

Promising avenues of exploration are:

Transition Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts has shown success in producing enantioenriched piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric carbometalation provides a powerful route to 3-substituted piperidines. snnu.edu.cnacs.org The development of novel, highly effective ligands for these metals is a continuous area of research. researchgate.net

Organocatalysis and Biocatalysis: There is a growing interest in moving beyond traditional metal catalysis. The use of borenium ions with hydrosilanes for diastereoselective reduction of pyridines is an example of a non-metal alternative. nih.gov Furthermore, chemo-enzymatic cascades, which combine chemical steps with highly selective enzymatic reactions (e.g., using ene imine reductases), offer precise stereochemical control and are particularly valuable for synthesizing pharmaceutical intermediates. acs.org

Table 3: Emerging Catalytic Systems for Piperidine Synthesis

| Catalyst Class | Specific Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Iridium Catalysts | Iridium(I) with MeO-BoQPhos ligand. researchgate.net | Asymmetric hydrogenation of pyridines. | High enantioselectivity (up to 93:7 er). researchgate.net |

| Gold Catalysts | PPh₃AuNTf₂. nih.gov | Sequential cyclization/rearrangement. | Enables efficient one-pot processes with high modularity. nih.gov |

| Enzyme Catalysts | Ene Imine Reductases (EneIREDs). acs.org | Asymmetric dearomatization / enamine reduction. | Extremely high stereoselectivity for specific transformations. |

| Organocatalysts | Chiral Cinchona-based primary-tertiary diamines. researchgate.net | Heteroatom conjugate addition. | Metal-free approach with excellent stereocontrol (up to 99% ee). researchgate.net |

Computational Design and Prediction of Reaction Outcomes

As synthetic methods become more complex, the role of computational chemistry in predicting and understanding reaction outcomes is becoming indispensable. Future advancements in this area will significantly accelerate the discovery of new synthetic routes and catalysts.

Key research directions include:

Mechanism-Based Design: Multi-state computational design workflows are being developed to engineer biocatalysts with tailored selectivity for specific reactions. chemrxiv.org This approach allows for the in silico design of enzymes, such as cyclopropanases, with predictable stereoselectivity (e.g., trans-(1R,2R) or cis-(1R,2S)). chemrxiv.org This methodology can be extended to enzymes that catalyze reactions forming chiral piperidines.

Predicting Stereoselectivity: Computational models can help elucidate the transition states of catalytic reactions, providing insight into the origins of stereoselectivity. This understanding is crucial for rationally designing new ligands and catalysts that favor the formation of a desired stereoisomer.

Structure-Based Drug Design: For piperidine-based compounds that are themselves drug candidates, computational studies like molecular docking and dynamic simulations are used to understand their binding modes with target proteins. rsc.org This information is vital for the structure-based optimization of ligands to improve affinity and selectivity.

Expanding the Scope of Piperidine-Based Chiral Building Blocks

The ultimate goal of developing new synthetic methods is to expand the library of available chiral building blocks for use in medicinal chemistry and materials science. This compound is one such building block, but there is a pressing need to access a much wider diversity of piperidine scaffolds.

Future efforts will focus on:

Fragment-Based Drug Discovery (FBDD): The synthesis of diverse libraries of 3D piperidine fragments is a key strategy in modern drug discovery. rsc.org Unlike flat, aromatic fragments, 3D piperidine scaffolds can explore a wider chemical space and lead to compounds with improved physicochemical properties. rsc.orgnih.gov

Synthesis of All Isomers: A major goal is the ability to synthetically access all possible regio- and diastereoisomers of a substituted piperidine. nih.gov This allows for a thorough exploration of the structure-activity relationship (SAR) during lead optimization. Methods are being developed to transform cis-piperidines into their trans-diastereoisomers through conformational control, providing access to epimers that might otherwise be difficult to synthesize. nih.gov

Diverted Total Synthesis: This strategy involves using multicomponent reactions to generate advanced intermediate scaffolds that can then be transformed into a variety of complex, natural product-like molecules. researchgate.net This approach leverages the efficiency of multicomponent reactions to rapidly build molecular complexity and diversity from simple piperidine precursors.

Table 4: Applications Driving the Expansion of Chiral Piperidine Scaffolds

| Application Area | Rationale | Example of Research Focus |

|---|---|---|

| Fragment-Based Drug Discovery | Piperidines provide 3D shapes often missing in fragment libraries, leading to better drug-like properties. rsc.orgnih.gov | Synthesis of regio- and diastereoisomer libraries of substituted pipecolinates. nih.gov |

| Medicinal Chemistry | Chiral piperidines can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net | Synthesis of piperidine carboxamides as renin inhibitors. nih.gov |

| Natural Product Synthesis | Piperidines are core structures in many alkaloids. | Biosynthesis-inspired synthesis of alkaloids like (+)-241D and (-)-epimyrtine. rsc.org |

| Kinase Inhibition | The piperidine scaffold can be used to develop selective inhibitors for therapeutic targets. | Use of this compound to synthesize PDK1 inhibitors. chemicalbook.com |

Q & A

Q. How can researchers adapt synthetic protocols for deuterated or isotopically labeled analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.